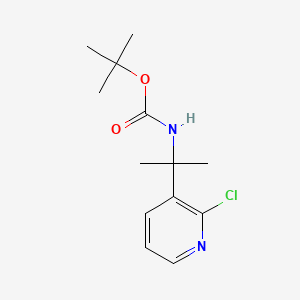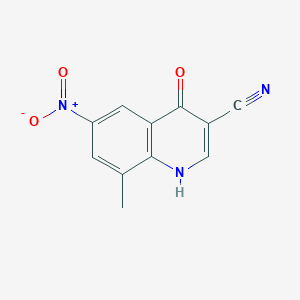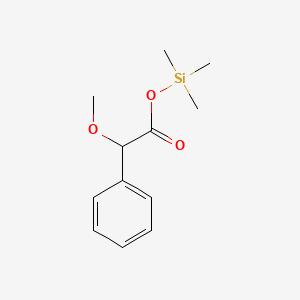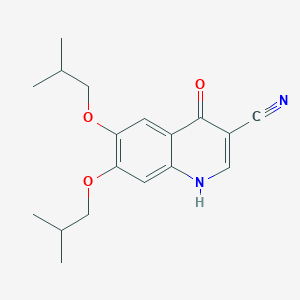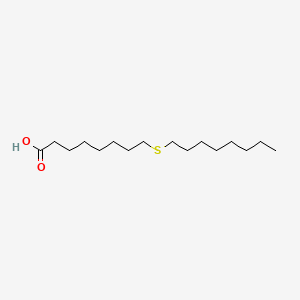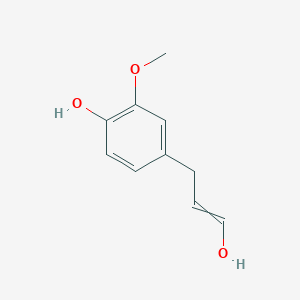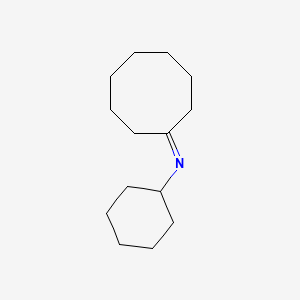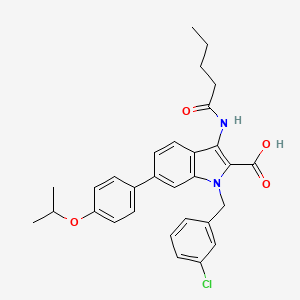
4,6-Dimethyl-2,1,3-benzothiadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,6-Dimethyl-2,1,3-benzothiadiazole is a heterocyclic aromatic compound that belongs to the benzothiadiazole family This compound is characterized by a benzene ring fused with a thiadiazole ring, which contains two nitrogen atoms and one sulfur atom The presence of two methyl groups at the 4 and 6 positions of the benzene ring distinguishes it from other benzothiadiazole derivatives
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
4,6-Dimethyl-2,1,3-benzothiadiazole can be synthesized through several methods. One common approach involves the cyclization of o-phenylenediamine derivatives with sulfur-containing reagents. For instance, the reaction of 4,6-dimethyl-o-phenylenediamine with thionyl chloride in the presence of pyridine can yield this compound . The reaction typically proceeds under reflux conditions, and the by-products include sulfur dioxide and hydrogen chloride.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale syntheses but are optimized for larger-scale operations. These methods often involve continuous flow processes and the use of automated reactors to ensure consistent product quality and yield. The choice of reagents and reaction conditions may be adjusted to minimize costs and environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
4,6-Dimethyl-2,1,3-benzothiadiazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.
Reduction: Reduction of this compound can yield the corresponding dihydro derivative.
Substitution: Electrophilic substitution reactions, such as nitration and halogenation, can occur at the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Halogenation reactions often use bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, dihydro derivatives, and halogenated benzothiadiazoles. These products can be further utilized in various applications, including the synthesis of more complex organic molecules.
Applications De Recherche Scientifique
4,6-Dimethyl-2,1,3-benzothiadiazole has a wide range of scientific research applications:
Organic Electronics: This compound is used as a building block for the synthesis of donor-acceptor polymers, which are essential components in organic photovoltaics and organic field-effect transistors.
Materials Science: Its unique electronic properties make it suitable for the development of photoluminescent materials and sensors.
Biology and Medicine: Derivatives of this compound have been investigated for their potential as enzyme inhibitors and therapeutic agents.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 4,6-dimethyl-2,1,3-benzothiadiazole is primarily related to its electron-withdrawing properties. The nitrogen and sulfur atoms in the thiadiazole ring contribute to its ability to stabilize negative charges, making it an effective acceptor in donor-acceptor systems. This property is exploited in organic electronics, where it facilitates charge transfer and improves the efficiency of devices such as organic solar cells and transistors .
Comparaison Avec Des Composés Similaires
4,6-Dimethyl-2,1,3-benzothiadiazole can be compared with other benzothiadiazole derivatives, such as:
2,1,3-Benzothiadiazole: The parent compound without methyl groups.
4,7-Dibromo-2,1,3-benzothiadiazole: A halogenated derivative used as a building block in the synthesis of more complex molecules.
4-Amino-2,1,3-benzothiadiazole: A derivative with an amino group, which can be used in the synthesis of fluorescent dyes and enzyme inhibitors.
The uniqueness of this compound lies in the presence of the two methyl groups, which can influence its solubility, reactivity, and overall electronic properties, making it suitable for specific applications in organic electronics and materials science.
Propriétés
Numéro CAS |
89209-03-0 |
|---|---|
Formule moléculaire |
C8H8N2S |
Poids moléculaire |
164.23 g/mol |
Nom IUPAC |
4,6-dimethyl-2,1,3-benzothiadiazole |
InChI |
InChI=1S/C8H8N2S/c1-5-3-6(2)8-7(4-5)9-11-10-8/h3-4H,1-2H3 |
Clé InChI |
DSUGVVQJCVIUIV-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=NSN=C2C(=C1)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2,5-Dimethyl-4-[2-(1-pyrrolidinyl)ethyl]aniline](/img/structure/B13939546.png)

![Tricyclo[4.2.2.0~1,6~]decane](/img/structure/B13939555.png)
